1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 2-(4-methoxyphenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-[2-(4-hydroxyphenoxy)ethyl]pyrrolidine.
Reduction: 1-[2-(phenoxy)ethyl]pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-hydroxyphenoxy)ethyl]pyrrolidine: Lacks the methoxy group, which may affect its binding affinity and activity.
1-[2-(phenoxy)ethyl]pyrrolidine: Lacks both the methoxy and hydroxy groups, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAZUIKTQVYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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